molecular formula C20H17NO2S B14515840 Ethyl (4,6-diphenyl-2H-thiopyran-2-ylidene)carbamate CAS No. 62538-67-4

Ethyl (4,6-diphenyl-2H-thiopyran-2-ylidene)carbamate

Katalognummer: B14515840
CAS-Nummer: 62538-67-4
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: ROEMKBOAIRQWSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (4,6-diphenyl-2H-thiopyran-2-ylidene)carbamate: is an organic compound that belongs to the class of thiopyrans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4,6-diphenyl-2H-thiopyran-2-ylidene)carbamate typically involves the reaction of 4,6-diphenyl-2H-thiopyran-2-one with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (4,6-diphenyl-2H-thiopyran-2-ylidene)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiopyran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiopyran derivatives.

    Substitution: Various substituted thiopyran and phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl (4,6-diphenyl-2H-thiopyran-2-ylidene)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Ethyl (4,6-diphenyl-2H-thiopyran-2-ylidene)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

  • 2,6-Diphenyl-4H-thiopyran-4-one
  • 2,6-Diphenyl-4H-pyran-4-one
  • 2,6-Dimethyl-4H-thiopyran-4-one

Comparison: Ethyl (4,6-diphenyl-2H-thiopyran-2-ylidene)carbamate is unique due to the presence of the ethyl carbamate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.

Eigenschaften

CAS-Nummer

62538-67-4

Molekularformel

C20H17NO2S

Molekulargewicht

335.4 g/mol

IUPAC-Name

ethyl N-(4,6-diphenylthiopyran-2-ylidene)carbamate

InChI

InChI=1S/C20H17NO2S/c1-2-23-20(22)21-19-14-17(15-9-5-3-6-10-15)13-18(24-19)16-11-7-4-8-12-16/h3-14H,2H2,1H3

InChI-Schlüssel

ROEMKBOAIRQWSQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N=C1C=C(C=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.